

ML-193 as a selective GPR55 antagonist.

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Compound of Interest

Compound Name: ML-193

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An In-Depth Technical Guide to **ML-193**: A Selective GPR55 Antagonist

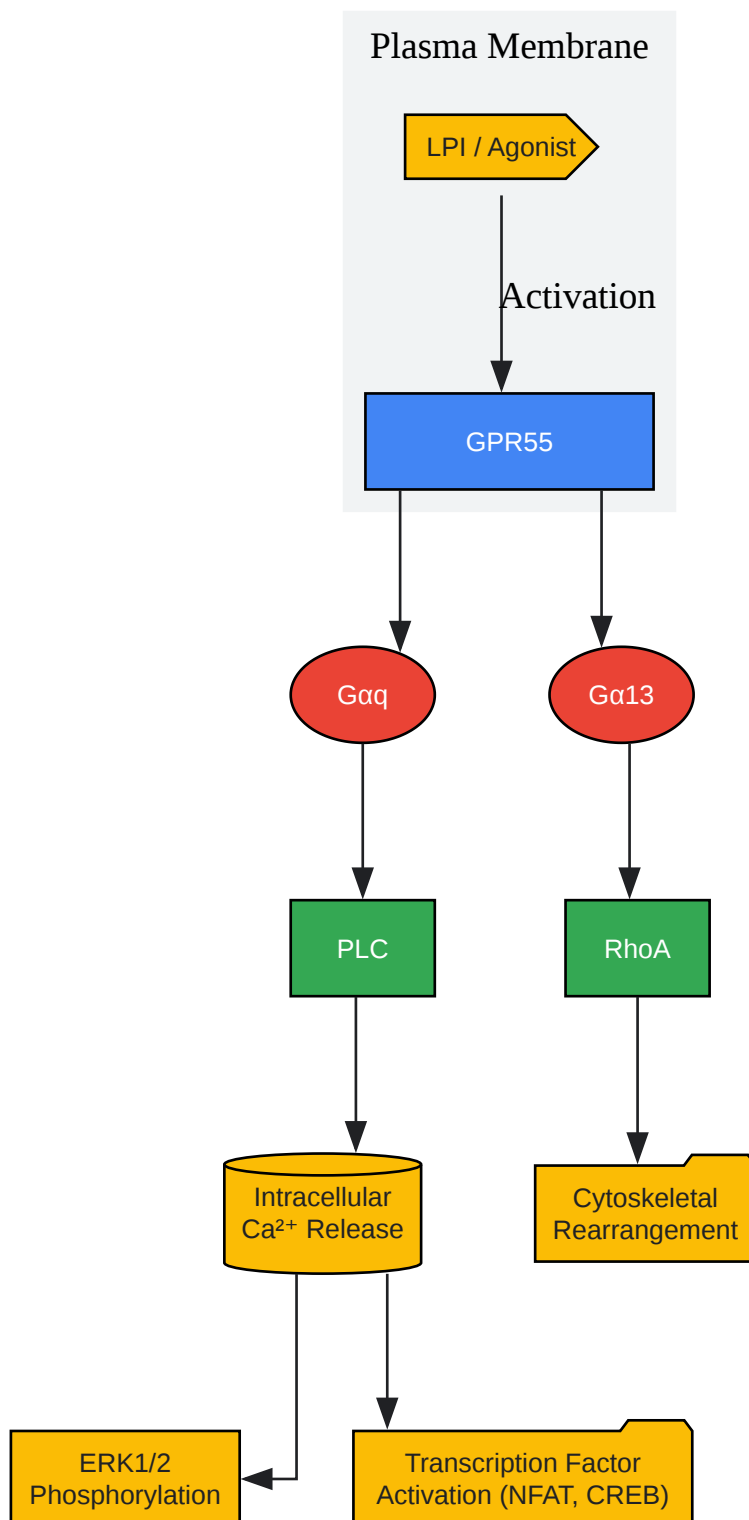
Introduction

G protein-coupled receptor 55 (GPR55) is a novel receptor that, despite low sequence homology, is considered by many to be a third cannabinoid receptor.[1][2] It is activated by various endogenous and synthetic cannabinoid ligands, as well as its putative endogenous ligand, L- α -lysophosphatidylinositol (LPI).[2][3] GPR55 is implicated in a range of physiological processes, making it a compelling target for therapeutic intervention. The development of selective pharmacological tools is crucial to dissect its function. **ML-193** (also known as CID 1261822) has emerged as a potent and selective antagonist of GPR55, providing researchers with a valuable tool to investigate the receptor's role in health and disease.[4] This guide provides a comprehensive technical overview of **ML-193** for researchers, scientists, and drug development professionals.

GPR55 Signaling Pathways

GPR55 activation initiates a cascade of intracellular signaling events distinct from the classical CB1 and CB2 receptors. The receptor primarily couples to G α 12/13 and G α q G-proteins. Activation of G α 13 leads to the stimulation of the small GTPase RhoA and its downstream effector, ROCK, which is involved in cytoskeleton rearrangement and stress fiber formation. The G α q pathway activation stimulates phospholipase C (PLC), leading to the release of calcium from intracellular stores. Furthermore, GPR55 signaling can lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and the activation of various transcription factors, including NFAT (Nuclear Factor of Activated T-cells), CREB (cAMP

response element-binding protein), and NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells).



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GPR55 receptor signaling cascade.

Quantitative Data on ML-193

ML-193 is a quinoline aryl sulfonamide identified through high-throughput screening as a selective GPR55 antagonist. Its activity has been quantified in several key functional assays.

Table 1: Potency of **ML-193** as a GPR55 Antagonist

Assay Type	Agonist	Cell Line	IC ₅₀	Reference
β-arrestin Trafficking	L-α-lysophosphatidylinositol (LPI)	U2OS	221 nM	
β-arrestin Trafficking	ML186 (Synthetic Agonist)	U2OS	120 nM	
ERK1/2 Phosphorylation	LPI	U2OS	200 nM	

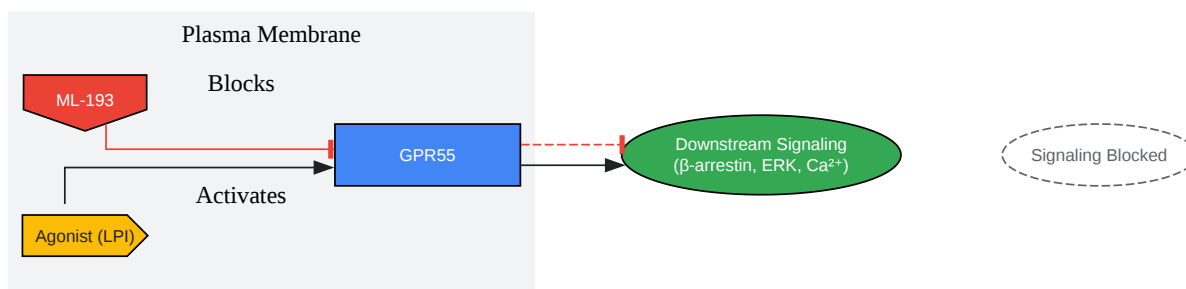
Table 2: Selectivity Profile of **ML-193**

Receptor	Activity	Fold Selectivity over GPR55	Reference
GPR35	Antagonist	> 145-fold	
CB ₁	Antagonist	> 27-fold	
CB ₂	Antagonist	> 145-fold	

Mechanism of Action of ML-193

ML-193 acts as a competitive antagonist at the GPR55 receptor. It effectively blocks the downstream signaling cascades initiated by GPR55 agonists like LPI. Specifically, **ML-193** has been demonstrated to inhibit agonist-induced β-arrestin recruitment and the subsequent

phosphorylation of ERK1/2. This blockade of key signaling nodes prevents the cellular responses typically associated with GPR55 activation.



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Antagonistic action of **ML-193** on GPR55.

Experimental Protocols

The characterization of **ML-193** relies on specific in vitro assays that measure distinct points in the GPR55 signaling cascade.

1. β-Arrestin Recruitment Assay (Image-Based High-Content Assay)

This assay is a primary method for identifying and characterizing GPR55 ligands.

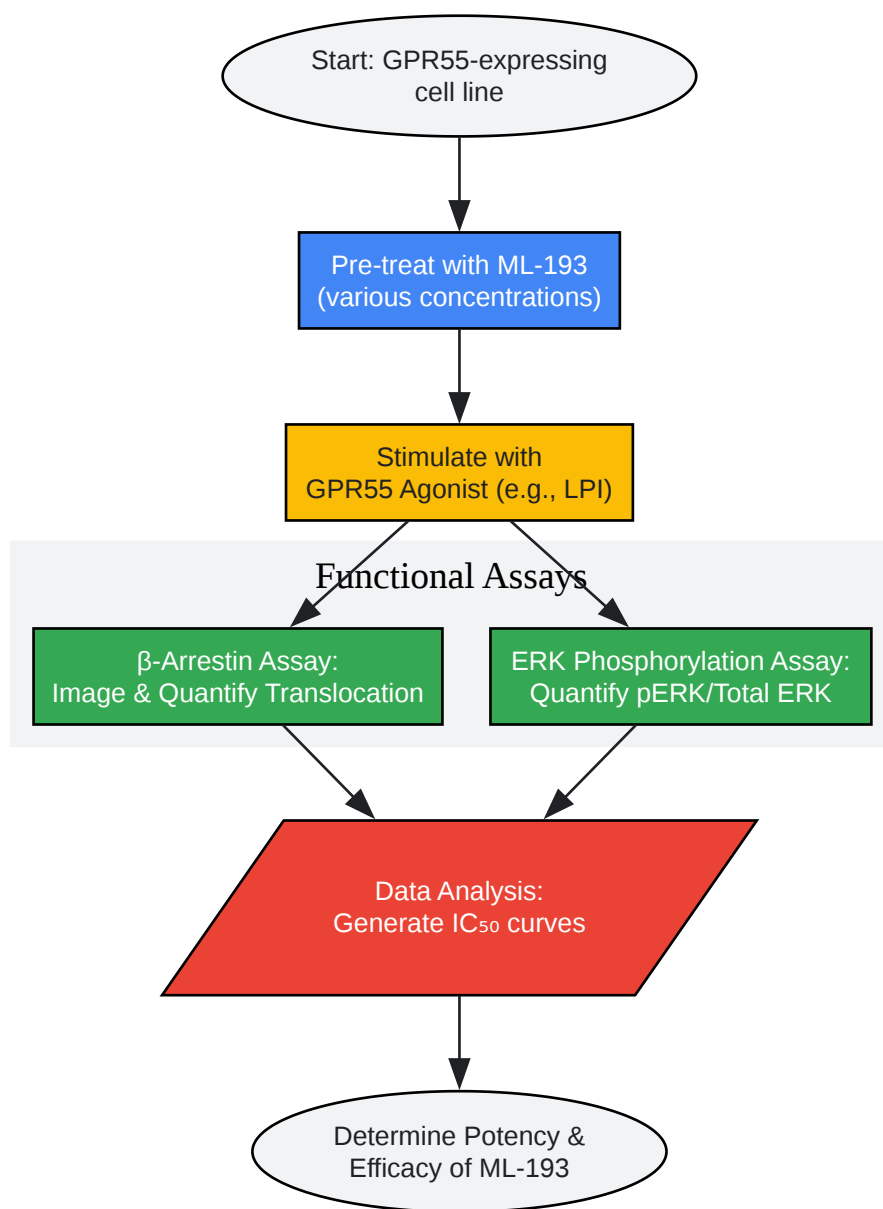
- Principle: Upon agonist-induced activation and phosphorylation of GPR55, β-arrestin proteins are recruited from the cytoplasm to the receptor at the plasma membrane. This translocation event is visualized and quantified.
- Methodology:
 - Cell Line: A stable cell line (e.g., U2OS or CHO) co-expressing human GPR55 and a fluorescently-tagged β-arrestin (e.g., β-arrestin2-GFP) is used.
 - Compound Treatment: Cells are pre-incubated with various concentrations of the antagonist (**ML-193**) for a defined period (e.g., 15-30 minutes).

- Agonist Stimulation: A known GPR55 agonist (e.g., LPI) is added to stimulate the receptor.
- Imaging: After incubation, cells are fixed, stained with a nuclear counterstain (e.g., Hoechst), and imaged using a high-content automated microscope.
- Analysis: Image analysis algorithms quantify the translocation of fluorescent β -arrestin from the cytoplasm to the membrane. The antagonist's potency (IC_{50}) is determined by measuring the concentration-dependent inhibition of agonist-induced β -arrestin recruitment.

2. ERK1/2 Phosphorylation Assay

This assay measures the modulation of a key downstream signaling pathway.

- Principle: GPR55 activation can lead to the phosphorylation of ERK1/2. This assay quantifies the level of phosphorylated ERK (pERK) relative to total ERK.
- Methodology:
 - Cell Culture: GPR55-expressing cells are serum-starved to reduce basal ERK phosphorylation.
 - Treatment: Cells are pre-treated with **ML-193** for 30 minutes before stimulation with an agonist like LPI.
 - Lysis: Following stimulation, cells are lysed to extract total protein.
 - Quantification: pERK and total ERK levels are quantified using methods such as Western Blotting or specific ELISA kits.
 - Analysis: The ratio of pERK to total ERK is calculated. The IC_{50} of **ML-193** is determined from the concentration-response curve of pERK inhibition.



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Workflow for GPR55 antagonist screening.

Applications in Research

ML-193 has been utilized as a critical tool to elucidate the function of GPR55 in various biological contexts:

- **Neuroinflammation:** In studies using LPS-activated primary microglial cells, **ML-193** was shown to have anti-neuroinflammatory effects, potentially preventing the release of prostaglandin E2 (PGE2).

- Neural Stem Cells: **ML-193** attenuates the increased proliferation of human neural stem cells (hNSCs) induced by GPR55 agonists. It also reduces the rate of neuronal differentiation, suggesting a role for GPR55 in adult neurogenesis.
- Parkinson's Disease Model: In a rat model of Parkinson's disease, intra-striatal administration of **ML-193** was found to attenuate sensorimotor deficits and improve motor coordination.

Conclusion

ML-193 is a well-characterized, potent, and selective GPR55 antagonist. With high selectivity against the classical cannabinoid receptors CB₁ and CB₂ and the related orphan receptor GPR35, it serves as an indispensable tool for the scientific community. The detailed understanding of its inhibitory action on GPR55-mediated signaling pathways, such as β -arrestin recruitment and ERK phosphorylation, allows for precise interpretation of experimental results. Its utility in diverse in vitro and in vivo models underscores its importance in deciphering the complex biology of GPR55 and evaluating its potential as a therapeutic target.

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